molecular formula C20H20BrNO B4794027 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline

8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline

Cat. No. B4794027
M. Wt: 370.3 g/mol
InChI Key: QQCWXEJSQHUHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline has been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a fluorescent probe to detect protein-protein interactions. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been used as a tool to study the function of certain ion channels and receptors in the brain.

Mechanism of Action

The mechanism of action of 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline is not fully understood. However, it is believed to interact with certain proteins or receptors in cells, leading to changes in their function or activity. In biochemistry, it has been shown to bind to certain proteins and disrupt their interactions with other proteins. In pharmacology, it has been shown to inhibit the activity of certain enzymes or receptors that are involved in disease processes. In neuroscience, it has been shown to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and concentration used. In biochemistry, it has been shown to disrupt protein-protein interactions and alter the function of certain enzymes. In pharmacology, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In neuroscience, it has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline in lab experiments is its fluorescent properties, which allow for easy detection and quantification of protein-protein interactions. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity at high concentrations, which may limit its use in certain applications. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other methods to facilitate its use in experiments.

Future Directions

There are several future directions for research on 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly in the context of its effects on ion channels and receptors in the brain. Additionally, there is potential for this compound to be used in the development of new fluorescent probes for studying protein-protein interactions and other cellular processes.

properties

IUPAC Name

8-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO/c1-12-14(3)19(21)15(4)13(2)17(12)11-23-18-9-5-7-16-8-6-10-22-20(16)18/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCWXEJSQHUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=CC=CC3=C2N=CC=C3)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.